(2E)-3-pentyl-2-[(Z)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Description
Historical Context of DiOC5(3) Utilization in Biological Research
DiOC5(3), alongside the structurally similar DiOC6(3), emerged as one of the most extensively used carbocyanine dyes for measuring membrane potential in cells. biotium.comfishersci.combioscience.co.uk Its application in research extends to supravital cell staining, as documented in methodologies from as early as 1990. medchemexpress.com
Researchers have employed DiOC5(3) to investigate the intricate network of the endoplasmic reticulum (ER) in a variety of living and aldehyde-fixed cells. thermofisher.com Its ability to permeate the plasma membrane and illuminate intracellular structures with green fluorescence has made it instrumental in studying the morphology and dynamic interactions of the ER in specialized cells like neurons and in organisms such as yeast. thermofisher.com Beyond its role in ER studies, DiOC5(3) has been utilized to explore the relationships between the ER and other cellular components, including mitochondria and the cytoskeleton. thermofisher.com More recent research has also highlighted its potential in selectively identifying and inhibiting leukemia stem-like cells, demonstrating its value in cancer research. nih.gov
Classification of DiOC5(3) within Fluorescent Probe Families
DiOC5(3) is classified as a lipophilic, cationic fluorescent probe belonging to the carbocyanine family of dyes. biotium.comnih.govaatbio.com This family includes other well-known membrane stains such as DiI, DiO, DiD, and DiR, which are characterized by their lipophilic nature, allowing them to label membranes and other hydrophobic structures. aatbio.com The fluorescence of these dyes is significantly enhanced when they are incorporated into membranes. aatbio.com
Functionally, DiOC5(3) is categorized as a slow-response membrane potential dye. biotium.comthermofisher.com This means that its accumulation in cellular membranes, particularly the mitochondrial membrane, is dependent on the electrical potential across that membrane. thermofisher.com In cells with a higher membrane potential (hyperpolarized), the cationic dye accumulates, leading to changes in its fluorescent signal. thermofisher.com This property allows researchers to qualitatively assess changes in membrane potential.
The table below provides a summary of the classification and key properties of DiOC5(3).
| Property | Value | Source |
| Chemical Name | 3,3'-Dipentyloxacarbocyanine iodide | medchemexpress.com |
| Fluorescent Probe Family | Carbocyanine | biotium.comnih.gov |
| Functional Class | Slow-Response Membrane Potential Dye | biotium.comthermofisher.com |
| Mechanism | Accumulates on hyperpolarized membranes | thermofisher.com |
| Excitation Wavelength (in MeOH) | 482 nm | biotium.comfishersci.combioscience.co.uk |
| Emission Wavelength (in MeOH) | 497 nm | biotium.comfishersci.combioscience.co.uk |
| Appearance | Orange solid | biotium.combioscience.co.uk |
| Solubility | DMSO, DMF | biotium.combioscience.co.uk |
DiOC5(3) is part of a broader group of fluorescent probes used to study cellular membrane potential, each with distinct characteristics. The following table compares DiOC5(3) to other commonly used potentiometric dyes.
| Probe Family | Example Probes | Ion Type | Primary Target | Mechanism of Action |
| Carbocyanines | DiOC5(3), DiOC6(3), DiOC2(3), DiIC1(5) | Cationic | Plasma & Mitochondrial Membranes | Accumulates in hyperpolarized mitochondria, can exhibit fluorescence quenching or shifts upon aggregation. thermofisher.com |
| Rhodamines | Rhodamine 123, TMRM, TMRE | Cationic | Mitochondrial Membrane | Accumulates in the mitochondrial matrix based on membrane potential. thermofisher.com |
| Oxonols | DiBAC4(3) | Anionic | Plasma Membrane | Enters depolarized cells, binds to intracellular proteins, and fluorescence enhances. thermofisher.com |
| Other | JC-1 | Cationic | Mitochondrial Membrane | Forms J-aggregates with red-shifted emission in high potential mitochondria, exists as green-fluorescent monomers at low potential. thermofisher.com |
Structure
2D Structure
Properties
CAS No. |
53213-81-3 |
|---|---|
Molecular Formula |
C27H33IN2O2 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(2E)-3-pentyl-2-[(Z)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole iodide |
InChI |
InChI=1S/C27H33N2O2.HI/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27;/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CDLMLYASVIQVPH-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCC.[I-] |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC.[I-] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
60031-82-5 (Parent) |
Synonyms |
3,3'-dipentyl-2,2'-oxacarbocyanine 3,3'-dipentyl-2,2'-oxacarbocyanine iodide 3,3'-dipentyloxacarbocyanine 3,3'-dipentyloxacarbocyanine iodide DiOC(5)(3) DiOC5(3) |
Origin of Product |
United States |
Biophysical Principles and Molecular Mechanisms of Dioc5 3 Fluorescence in Biological Systems
Ionic Interaction and Membrane Permeation Dynamics of DiOC5(3)
3,3'-dipentyloxacarbocyanine iodide, or DiOC5(3), is a lipophilic, cationic fluorescent dye. Its chemical structure, characterized by a delocalized positive charge and pentyl alkyl chains, dictates its interaction with and permeation across biological membranes. As a cation, DiOC5(3) is electrostatically attracted to the negatively charged surfaces of cell membranes.
The permeation of DiOC5(3) across the lipid bilayer is a complex process influenced by both passive and potentially facilitated transport mechanisms. Primarily, due to its lipophilic nature, DiOC5(3) can directly partition into and translocate across the lipid bilayer. thermofisher.com This movement is driven by the concentration gradient and the electrical potential across the membrane.
However, the permeation dynamics of DiOC5(3) are not solely governed by simple diffusion. Research has indicated that in specific cell types, membrane transporters can facilitate its uptake. For instance, in leukemia stem-like cells, the accumulation of DiOC5(3) is mediated by organic anion transporter polypeptides that are overexpressed in the plasma membrane of these cells. nih.gov This suggests that while passive diffusion is a key component of its membrane permeation, the involvement of transporters can lead to cell-type-specific accumulation patterns.
The interaction of DiOC5(3) with the membrane is a primary event that precedes its potential-dependent accumulation. researchgate.net This initial binding is a prerequisite for its subsequent translocation and response to the membrane potential.
Potential-Dependent Distribution and Accumulation of DiOC5(3) within Cellular Compartments
The cationic nature of DiOC5(3) is fundamental to its use as a potentiometric probe. Following its permeation across the plasma membrane, DiOC5(3) distributes within the cell according to the principles of the Nernst equation. This equation describes the distribution of an ion at electrochemical equilibrium, where the ratio of its concentration across a membrane is determined by the membrane potential. nih.gov
Consequently, DiOC5(3) accumulates in cellular compartments that possess a negative internal potential relative to the cytoplasm. The most significant of these is the mitochondrion, which typically maintains a substantial membrane potential (ΔΨm) of -150 to -180 mV across its inner membrane. This highly negative potential drives the electrophoretic movement and subsequent accumulation of the positively charged DiOC5(3) molecules within the mitochondrial matrix. thermofisher.comnih.gov
The distribution of DiOC5(3) is therefore dependent on both the plasma membrane potential and the mitochondrial membrane potential, with the latter being the primary determinant of its subcellular localization, particularly at low dye concentrations. thermofisher.com At concentrations below 100 nM, DiOC5(3) shows preferential accumulation in mitochondria. thermofisher.com At higher concentrations, it can also stain other intracellular membranes, such as the endoplasmic reticulum.
The accumulation of DiOC5(3) in mitochondria is a reversible process. Depolarization of the mitochondrial membrane, for instance by using protonophores like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), leads to the dissipation of the electrochemical gradient and the subsequent release of the dye from the mitochondria back into the cytoplasm.
Correlation of DiOC5(3) Fluorescence Intensity with Membrane Potential Alterations
The fluorescence of DiOC5(3) is intrinsically linked to its concentration and aggregation state, which are in turn dictated by the membrane potential. In dilute solutions or at low concentrations within the cell, monomeric DiOC5(3) exhibits green fluorescence.
However, as DiOC5(3) accumulates in hyperpolarized compartments like active mitochondria, its local concentration within the membrane interior increases significantly. This high concentration promotes the formation of dye aggregates, a phenomenon that leads to a decrease in fluorescence intensity, an effect known as quenching. thermofisher.com Therefore, a higher mitochondrial membrane potential results in greater dye accumulation, increased aggregation, and consequently, lower fluorescence intensity.
Aggregation Phenomena and Resultant Fluorescence Characteristics of DiOC5(3)
The aggregation of carbocyanine dyes like DiOC5(3) within the confined environment of the lipid bilayer is a key aspect of their photophysical response to membrane potential. When the intracellular concentration of DiOC5(3) rises due to a high membrane potential, the dye molecules self-associate to form aggregates. thermofisher.com
This aggregation leads to a phenomenon known as aggregation-caused quenching (ACQ). researchgate.netrsc.orgrsc.org In the case of DiOC5(3), the formation of these aggregates results in a decrease in fluorescence. This behavior is characteristic of H-aggregates, where the dye molecules are arranged in a parallel, "face-to-face" orientation. This specific arrangement leads to strong excitonic coupling between the transition dipole moments of the individual dye molecules, which promotes non-radiative decay pathways and thus quenches fluorescence. researchgate.netucf.edunih.gov
The extent of aggregation, and therefore the degree of fluorescence quenching, is directly dependent on the concentration of the dye within the membrane. thermofisher.com This concentration-dependent aggregation is the molecular mechanism that translates the electrochemical information of the membrane potential into a detectable optical signal. While monomeric DiOC5(3) fluoresces, the H-aggregates formed upon accumulation in hyperpolarized membranes are largely non-fluorescent. ucf.edunih.gov
The table below summarizes the key properties of DiOC5(3).
| Property | Value | Source |
| Full Chemical Name | 3,3'-dipentyloxacarbocyanine iodide | medchemexpress.com |
| Molecular Formula | C27H33IN2O2 | nih.gov |
| Molecular Weight | 544.47 g/mol | nih.gov |
| Excitation Maximum (in Methanol) | 482 nm | nih.gov |
| Emission Maximum (in Methanol) | 497 nm | nih.gov |
| Appearance | Orange solid | nih.gov |
| Solubility | Soluble in DMSO and DMF | nih.gov |
Methodological Frameworks for Dioc5 3 Application in Academic Research
General Principles of Staining Protocols for DiOC5(3)
Staining protocols using DiOC5(3) generally involve incubating cells with the dye, allowing it to partition into cellular membranes. The dye's accumulation and resulting fluorescence are influenced by membrane potential thermofisher.cominterchim.frbiotium.combiotium.combioscience.co.ukfisherbiotec.com.auhilarispublisher.com. Optimal staining conditions are crucial for obtaining reliable results.
Optimization of Staining Parameters for DiOC5(3) Assays
Optimization of staining parameters for DiOC5(3) assays is essential due to the dye's sensitivity to concentration and incubation conditions, which can affect its localization and fluorescence properties thermofisher.cominterchim.fr. Very low concentrations (<100 nM) may be required to achieve specificity for mitochondrial signals and minimize background staining of other intracellular membranes like the endoplasmic reticulum thermofisher.com. However, other studies have used higher concentrations, such as 500 nM for staining cell suspensions for flow cytometry tandfonline.com. The optimal concentration can vary depending on the cell type and the specific organelle being targeted interchim.fr. Incubation time and temperature are also critical parameters that may need optimization for different cell types, typically ranging from a few minutes to 30 minutes at 37°C interchim.fr. Some protocols recommend incubation at 37°C with 5% CO2 interchim.fr.
Cellular Sample Preparation Techniques for DiOC5(3) Staining
Cellular sample preparation for DiOC5(3) staining typically involves preparing a cell suspension interchim.fr. A common starting point is a cell density of approximately 1 x 10^6 cells/mL in a serum-free culture medium or phosphate-buffered saline (PBS) interchim.fr. Following incubation with the dye, stained cells are often separated from the staining solution, typically by centrifugation, and then resuspended in fresh medium or PBS before analysis interchim.fr. For supravital staining of DNA with Hoechst 33342, DiOC5(3) has been included to suppress dye efflux by active pumps, which can disrupt the equilibrium of the staining reaction nih.govnih.govnih.gov. This highlights the importance of considering potential interactions and transport mechanisms during sample preparation when using DiOC5(3) in combination with other dyes nih.govnih.govnih.gov.
Quantitative Fluorescent Detection Methodologies Utilizing DiOC5(3)
DiOC5(3) is widely used in quantitative fluorescent detection methodologies, particularly flow cytometry, to assess cellular characteristics related to membrane potential thermofisher.cominterchim.frbiotium.combiotium.combioscience.co.ukfisherbiotec.com.auhilarispublisher.com.
Flow Cytometry for DiOC5(3) Fluorescence Analysis
Flow cytometry is a primary method for analyzing cells stained with DiOC5(3) thermofisher.cominterchim.frbiotium.combiotium.combioscience.co.ukmedchemexpress.comfisherbiotec.com.auhilarispublisher.comasm.org. This technique allows for the rapid, multiparametric analysis of large numbers of individual cells in suspension asm.orgbiorxiv.org. DiOC5(3) fluorescence intensity can be measured using flow cytometers equipped with appropriate lasers and filters nih.govbiorxiv.org. DiO dyes, including DiOC5(3), can be used with standard FITC filters aatbio.com.
Detection and Quantification of DiOC5(3) Fluorescence Intensity Changes
Changes in the membrane potential of a cell correlate with changes in the fluorescence intensity of DiOC5(3) biotium.com. The flow cytometric method based on detecting decreased green fluorescence intensity of cells stained with DiOC5(3) has been used to evaluate the effects of substances like amphotericin B on yeast cells asm.org. The fluorescence intensity at each heating temperature increased with heating time in one study investigating the effects of heat treatment on cell membrane potential using DiOC5(3) tandfonline.com. In flow cytometry, the intensity of carbocyanine fluorescence detected is dependent on both membrane potential and cell size thermofisher.combiomol.com.
Methodological Considerations for Cell Size Variability in Flow Cytometric Analysis with DiOC5(3)
Cell size variability is a significant methodological consideration when using DiOC5(3) in flow cytometry because the detected fluorescence intensity is dependent on cell size as well as membrane potential thermofisher.combiotium.combiomol.com. In some instances, measurements of forward light scatter, which generally reflects cell size, have been employed to normalize optical changes and account for cell size variability thermofisher.combiorxiv.orgbiomol.com. While not specifically for DiOC5(3), a ratiometric method using DiOC2(3) that exploits a potential-dependent red shift in emission has been developed for bacterial membrane potential measurements, providing a measure largely independent of cell size thermofisher.comnih.gov. This suggests that ratiometric approaches, if applicable to DiOC5(3), could potentially mitigate the impact of size variability.
Fluorescence Microscopy for DiOC5(3) Imaging
Fluorescence microscopy is a key technique for visualizing cellular components and processes using fluorescent dyes like DiOC5(3). DiOC5(3) passes through the plasma membrane and stains intracellular membranes, displaying a fluorescence similar to fluorescein. wikipedia.org This property makes it suitable for imaging various cellular structures. For instance, DiOC5(3) has been successfully applied in fluorescence microscopy for in vivo imaging of hairless mouse skin, allowing visualization of cellular and nuclear membranes of keratinocytes, as well as blood vessels and nerves. wikidata.org It has also been employed to differentiate the endoplasmic reticulum (ER) from mitochondria in isolated nuclei. wikipedia.org
Confocal Microscopy Applications for DiOC5(3) Staining
Confocal microscopy, a specialized fluorescence microscopy technique, is frequently used with DiOC5(3) to obtain high-resolution images and analyze the dye's distribution within cells and tissues. wikidata.orgfishersci.ptwikipedia.orgguidetopharmacology.org This technique has been instrumental in studies comparing cyanine (B1664457) dye fluorescence, including DiOC5(3), with alkaline phosphatase activity in epithelial cells of mouse Peyer's patches to assess membrane potential heterogeneity. fishersci.pt Confocal microscopy enables the measurement of membrane potential through the detection of DiOC5(3) fluorescence. fishersci.pt Researchers have utilized confocal microscopy with DiOC5(3) to visualize cellular and nuclear membranes in mouse skin. wikidata.org Furthermore, DiOC5(3) has served as a mitochondrial marker in confocal microscopy studies to examine its co-localization with other fluorescent indicators, such as fura-2, within HT 29 cells. wikipedia.org Confocal microscopy has also been applied to investigate the intracellular localization of proteins, demonstrating partial co-localization of hRIC-3 fused to fluorescent proteins with DiOC5(3) staining in the ER. guidetopharmacology.org
Integration of DiOC5(3) with Advanced Microscopy Techniques
DiOC5(3) is compatible with various fluorescence microscopy approaches, including advanced techniques. Its use in conjunction with methods like flow cytometry is well-documented in assessing membrane potential in cell populations. citeab.comfishersci.fifishersci.ptelifesciences.orgrevvity.comlabdisposable.com While specific details on the integration of DiOC5(3) with all forms of advanced microscopy beyond confocal were not extensively detailed in the search results, its application in live-cell imaging fishersci.fi and its sensitivity to membrane potential suggest its potential utility in other advanced fluorescence microscopy methods aimed at studying dynamic cellular processes. For example, DiOC5(3) has been used to enhance the uptake of Hoechst 33342 for DNA content analysis in live cells, a method relevant for advanced live-cell imaging studies. revvity.comontosight.ai Fibre optic confocal imaging (FOCI), considered an advanced technique, has also successfully incorporated DiOC5(3) for in vivo imaging. wikidata.org
Control Strategies and Validation Approaches in DiOC5(3) Research
Rigorous control strategies and validation approaches are essential in research involving DiOC5(3) to ensure that the observed fluorescence changes accurately reflect membrane potential alterations and to account for potential-independent dye behavior.
Application of Membrane Potential Uncouplers and Ionophores in DiOC5(3) Studies
Membrane potential uncouplers and ionophores are commonly employed as critical controls in studies utilizing membrane potential-sensitive dyes like DiOC5(3). fishersci.ptnih.govfishersci.becenmed.comfishersci.com These agents function by dissipating the membrane potential, thereby providing a baseline to confirm the potential-dependent nature of the dye's fluorescence signal. fishersci.becenmed.com Examples of such agents include carbonyl cyanide m-chlorophenyl hydrazone (CCCP), valinomycin (B1682140), gramicidin, and dinitrophenol (DNP). fishersci.ptnih.govfishersci.becenmed.comfishersci.comwikipedia.org The use of these compounds helps to validate that the changes in DiOC5(3) fluorescence are indeed due to changes in membrane potential. For instance, CCCP is known to eradicate the proton gradient and eliminate membrane potential, a principle applied in studies with related cyanine dyes like DiOC2(3). nih.gov Demonstrating the sensitivity of dye fluorescence to low concentrations of uncouplers and ionophores is a method to show the correlation between fluorescence and membrane potential magnitude. fishersci.pt The dissipation of mitochondrial membrane potential by ionophores, for example, eliminates the selective mitochondrial accumulation of cationic probes like cyanine dyes. fishersci.be
Cellular and Subcellular Research Applications of Dioc5 3
Elucidation of Cellular Membrane Potential Dynamics using DiOC5(3)
The fluorescence intensity of cyanine (B1664457) dyes like DiOC5(3) changes in parallel with membrane potential, making them useful probes for studying these dynamics. tandfonline.com DiOC5(3) is one of the most widely used carbocyanine dyes for membrane potential measurements, often employed in techniques such as flow cytometry and microscopy. biotium.cominterchim.frbioscience.co.ukfisherbiotec.com.aubiotium.com
Plasma Membrane Potential Studies with DiOC5(3)
While the distribution of extracellularly applied cationic dyes like DiOC5(3) is influenced by both plasma and mitochondrial membrane potentials, very low concentrations (<100 nM) are typically required to minimize potential-independent background staining from the endoplasmic reticulum and other intracellular membranes and to obtain mitochondrial signal specificity. thermofisher.com Anionic bis-oxonol dyes, in contrast to cationic carbocyanines, are largely excluded from mitochondria and are primarily sensitive to plasma membrane potential.
DiOC5(3) has been used in studies investigating changes in cell membrane potential. For example, research on Chinese hamster cells (V-79-379-A) utilized DiOC5(3) to measure changes in membrane potential after heat treatment. tandfonline.com The study found that the fluorescence intensity, measured by flow cytometry, increased with heating time at temperatures between 41°C and 44°C, indicating membrane depolarization. tandfonline.com This suggests that the cell membrane, potentially including potassium ion channels, is a target of heat treatment, and prolonged depolarization can lead to cell death. tandfonline.com
Table 1: Change in DiOC5(3) Fluorescence Intensity in Chinese Hamster Cells After Heat Treatment
| Heating Temperature (°C) | Heating Time (min) | Change in Fluorescence Intensity (%) |
| 41 | 30 | 122 |
| 42 | 30 | 128.5 |
| 43 | 30 | 135 |
| 44 | 30 | 152 |
| 41 | 60 | 132 |
| 42 | 60 | 140.4 |
| 43 | 60 | 156.2 |
| 44 | 60 | 162.7 |
*Data derived from research on Chinese hamster cells (V-79-379-A) tandfonline.com.
Mitochondrial Membrane Potential Investigations with DiOC5(3)
DiOC5(3), along with DiOC6(3), is widely used for mitochondrial membrane potential measurements. tandfonline.combiotium.combioscience.co.uknih.govthermofisher.comableweb.orgjinpanlab.comnih.govnih.gov At lower concentrations, DiOC6(3) is reported to be more selective for mitochondria. interchim.fr Cationic dyes like DiOC5(3) penetrate eukaryotic cells and accumulate primarily in mitochondria with active membrane potentials, particularly at concentrations below 100 nM.
Studies have employed DiOC5(3) to assess mitochondrial membrane potential in various contexts. For instance, it has been used to examine the morphological relationships between mitochondria and other cellular structures. thermofisher.comthermofisher.com Research involving isolated nuclei utilized DiOC5(3) staining to confirm that the preparations were largely free of surrounding mitochondria. nih.gov
Organelle-Specific Staining and Functional Assessment with DiOC5(3)
Beyond membrane potential, DiOC5(3) is also used for staining and assessing the function of specific organelles. bocsci.com
Endoplasmic Reticulum and Golgi Apparatus Labeling with DiOC5(3) in Cellular Research
DiOC5(3) and DiOC6(3) are commonly used short-chain carbocyanine dyes employed in the study of the endoplasmic reticulum (ER), including its structural function and kinetics. bocsci.com These dyes pass through the plasma membrane and stain intracellular membranes with a fluorescein-like fluorescence, allowing ER membranes to be distinguished by their characteristic morphology. thermofisher.comthermofisher.com DiOC5(3) staining patterns have been observed throughout the cytoplasm as thin filaments forming a net, often concentrated around the nucleus, consistent with both ER and Golgi structures. nih.gov
However, caution is advised when using carbocyanines solely as ER probes, as staining may not occur until mitochondria lose the fluorochrome. thermofisher.com More selective ER stains like ER-Tracker dyes are available that rarely stain mitochondria. thermofisher.com
DiOC5(3) has been used in studies investigating the localization of proteins within the ER and Golgi. For example, research on the RIC-3 protein used DiOC5(3) as a specific marker for the ER to demonstrate partial co-localization of hRIC-3-RFP with DiOC5(3) staining in transfected COS cells. csic.es This indicated the presence of hRIC-3 protein at the ER. csic.es
Investigations of Vesicle Trafficking Processes using DiOC5(3)
While not as extensively documented as its use for membrane potential or ER/Golgi staining, DiOC5(3) has been mentioned in the context of studies involving vesicle trafficking. Carbocyanine dyes, in general, can be useful for studies of vesicle trafficking and membrane fusion. bioscience.co.ukfisherbiotec.com.au Some studies have utilized DiOC5(3) in experiments investigating cellular processes that involve changes in organelle morphology and distribution, which can be related to vesicle trafficking. For instance, research examining the influence of brefeldin A (BFA) on ER structure used DiOC5(3) staining to observe the reorganization of the ER into patch-like structures, which are thought to represent a blending of ER and Golgi membranes, a process related to disrupted protein traffic and potentially vesicle dynamics. nih.gov
Research on Cellular Responses and States using DiOC5(3)
DiOC5(3) can be used to analyze various cellular responses and states, including changes in membrane potential associated with different physiological or pathological conditions. bocsci.com Its application in studying membrane potential changes during heat treatment, as mentioned earlier, is an example of assessing cellular responses to stress. tandfonline.com
Furthermore, DiOC5(3) has been used in conjunction with other dyes to study cellular processes. For example, it has been used with Hoechst 33342 for supravital cell staining to assess DNA content in live cells. nih.govnih.govmedsciencegroup.us In this application, DiOC5(3) helps to suppress the efflux of Hoechst 33342 by the active P-glycoprotein pump, improving the resolution of DNA content measurement. nih.govnih.gov
Table 2: Selected Research Applications of DiOC5(3)
| Application Area | Specific Use | Reference(s) |
| Cellular Membrane Potential Dynamics | General membrane potential measurements | tandfonline.combiotium.cominterchim.frbioscience.co.ukfisherbiotec.com.aubiotium.com |
| Plasma Membrane Potential Studies | Assessing changes in plasma membrane potential (with caveats on concentration) | tandfonline.comthermofisher.com |
| Mitochondrial Membrane Potential | Investigating mitochondrial membrane potential | tandfonline.combiotium.combioscience.co.uknih.govthermofisher.comableweb.orgjinpanlab.comnih.govnih.gov |
| Organelle Staining (ER and Golgi) | Labeling and studying the morphology of ER and Golgi apparatus | bocsci.comnih.govthermofisher.comthermofisher.comcsic.esmedsciencegroup.usfrontiersin.orgnih.gov |
| Vesicle Trafficking | Investigations related to membrane dynamics and trafficking | bioscience.co.ukfisherbiotec.com.aubiotium.comnih.gov |
| Cellular Responses and States | Analyzing membrane potential changes in response to stimuli (e.g., heat) | tandfonline.combocsci.com |
| Multi-parameter Staining | Used with other dyes (e.g., Hoechst 33342) for combined analysis | nih.govnih.govmedsciencegroup.us |
Applications of Dioc5 3 in Broader Biological System Research
Microbiology Research with DiOC5(3)
DiOC5(3) has found significant applications in microbiology, particularly in assessing microbial viability and the effects of antimicrobial agents. Its use in conjunction with techniques like flow cytometry allows for rapid and quantitative analysis of bacterial populations. nih.gov
Evaluation of Antimicrobial Agents and Microbial Susceptibility utilizing DiOC5(3)
DiOC5(3) is employed to evaluate the effectiveness of antimicrobial agents by monitoring changes in microbial membrane potential. asm.orgnih.gov Damage to the bacterial membrane caused by antimicrobials can lead to depolarization, which in turn affects the fluorescence of membrane potential-sensitive dyes like DiOC5(3). walshmedicalmedia.com
Studies have utilized flow cytofluorometry with DiOC5(3) for rapid determination of antimicrobial susceptibility in various microorganisms, including yeast isolates like Candida species and Torulopsis glabrata. asm.orgoup.com This method is based on detecting a decrease in green fluorescence intensity of cells stained with DiOC5(3) after treatment with an antimicrobial drug. asm.org This approach offers a faster alternative to conventional susceptibility testing methods, which often require overnight incubation periods. nih.govoup.com
For instance, a flow cytofluorometric susceptibility test (FCST) using DiOC5(3) allowed for the rapid evaluation of amphotericin B susceptibility in Candida lusitaniae isolates. oup.com The test demonstrated clear discrimination between susceptible and resistant isolates, providing results more quickly than traditional broth macrodilution methods. oup.com
Studies on Bacteriocin Effects on Microbial Cells using DiOC5(3)
Bacteriocins are proteinaceous compounds produced by bacteria that exhibit antimicrobial activity against other bacteria. scholarsresearchlibrary.com Flow cytometry, often employing membrane potential-sensitive dyes like DiOC5(3), is a valuable tool for studying the effects of bacteriocins on microbial cells. hilarispublisher.comresearchgate.net Changes in membrane potential are a common reaction of bacteria to antimicrobial agents, including bacteriocins. hilarispublisher.com
By using DiOC5(3) and flow cytometry, researchers can assess the damage caused to the membrane of sensitive bacterial cells upon exposure to bacteriocins. This allows for insights into the mechanism of action of these antimicrobial peptides, such as the permeabilization of the cell membrane. hilarispublisher.com
Neuroscience Research and Neuronal Tracing with DiOC5(3)
Carbocyanine dyes, including DiOC5(3) and related compounds like DiI and DiO, have become important tools in neuroscience for neuronal labeling and tracing studies. nih.govumich.edu Their lipophilic nature allows them to incorporate into cell membranes and diffuse laterally, enabling the labeling of neuronal processes over significant distances. researchgate.netnih.gov
Principles of Neuronal Labeling and Pathway Tracing using DiOC5(3)
The principle behind using lipophilic carbocyanine dyes like DiOC5(3) for neuronal labeling and tracing relies on their ability to insert into the lipid bilayer of cell membranes and spread throughout the plasma membrane by lateral diffusion. researchgate.netnih.gov When applied to neurons, the dye can diffuse along axons and dendrites, effectively labeling the entire neuron, including its fine extensions. nih.gov This diffusion-based mechanism makes them reliable tracers, provided the cell membranes remain intact. nih.gov
These dyes can be applied in various ways, including microinjection or iontophoresis, and are effective for both anterograde and retrograde tracing, allowing researchers to map neuronal projections. researchgate.netthermofisher.com They can be used in both living and fixed tissue, although the diffusion rate is slower in fixed tissue. nih.gov
Application of DiOC5(3) in Developing Nervous System Studies
Carbocyanine dyes, including the DiO and DiI series which are structurally related to DiOC5(3), have been particularly useful in studying the developing nervous system. nih.govumich.edu Their ability to label neurons and their processes allows researchers to investigate neuronal growth, migration, and the formation of neural circuits during development. nih.govnih.gov
Studies in embryonic mouse and chicken brain tissue have demonstrated that these dyes can effectively label neurons and their processes even in fixed tissue, enabling the study of early stages of neural development, such as the development of optic fibers. nih.gov The long-lasting staining and apparent non-toxicity of these dyes in cultured neurons make them suitable for observing developmental processes over time. nih.govresearchgate.net
Cancer Biology Research Utilizing DiOC5(3)
DiOC5(3) has been explored for its applications in cancer biology, primarily focusing on its ability to interact with and affect cancer cells, especially cancer stem cells. Research indicates its potential for both diagnostic imaging and therapeutic interventions against these resistant cell populations. nih.govCurrent time information in Milwaukee County, US.
Selective Imaging of Leukemia Stem-Like Cells with DiOC5(3)
One significant application of DiOC5(3) is the selective imaging of leukemia stem-like cells (LSCs). Studies utilizing xenograft zebrafish models have demonstrated that DiOC5(3) can selectively mark LSCs both in vivo and in vitro. nih.govnih.gov This selective staining is a key advantage, as LSCs are a rare population within leukemia cells, making their specific identification and study challenging. nih.govnih.gov The fluorescent nature of DiOC5(3) allows researchers to visualize and track these cells, facilitating a better understanding of their behavior and distribution. nih.govCurrent time information in Milwaukee County, US.
Investigation of Cellular Pathways in Cancer Stem Cells using DiOC5(3)
DiOC5(3) has been instrumental in investigating cellular pathways active in cancer stem cells, particularly LSCs. Research has indicated that DiOC5(3) can influence specific pathways within these cells. nih.govnih.gov DNA microarray analysis has suggested that DiOC5(3) can downregulate LSC-selective pathways. nih.govnih.gov This provides a basis for understanding how DiOC5(3) exerts its effects on LSCs beyond just imaging.
Molecular Mechanism of DiOC5(3) Action in Leukemia Stem Cell Research
The molecular mechanism by which DiOC5(3) affects leukemia stem cells involves several key processes, including its accumulation in mitochondria and modulation of crucial cellular pathways like NF-κB signaling.
Mitochondrial Accumulation and Apoptosis Induction by DiOC5(3)
A primary mechanism of DiOC5(3) action in LSCs is its accumulation within mitochondria. nih.govnih.gov This accumulation is facilitated by organic anion transporter polypeptides (OATPs) which are overexpressed in the plasma membrane of LSCs. nih.govnih.gov The targeted accumulation in mitochondria leads to the induction of apoptosis in LSCs, primarily through the overproduction of reactive oxygen species (ROS). nih.govnih.gov Elevated levels of ROS can trigger apoptotic pathways, leading to the elimination of these cells. nih.govnih.gov This selective induction of apoptosis in LSCs, with no obvious toxicity observed in normal human umbilical cord blood CD34+ progenitor cells or normal zebrafish, highlights the potential therapeutic specificity of DiOC5(3). nih.govnih.gov
Comparative Analysis of Dioc5 3 with Other Fluorescent Probes for Membrane Potential
Comparison with Other Carbocyanine Dyes (e.g., DiOC6(3), DiOC2(3), DiIC1(5))
DiOC5(3) belongs to the carbocyanine family of dyes, characterized by a cationic charge and lipophilic nature, allowing them to accumulate in membranes based on the Nernst potential. Within this class, variations in alkyl chain length and heterocyclic ring structure influence their spectral properties, membrane partitioning, and specificity.
DiOC5(3) and DiOC6(3) are frequently cited as two of the most widely used carbocyanine dyes for membrane potential measurements. fisherbiotec.com.aubiotium.combiotium.comaatbio.com These dyes, along with DiOC2(3), are carbocyanine derivatives featuring short alkyl tails (less than 7 carbon atoms). interchim.fr They accumulate on hyperpolarized membranes and translocate into the lipid bilayer, where aggregation can lead to decreased fluorescence. interchim.frthermofisher.com While their distribution is influenced by both plasma and mitochondrial membrane potentials, the mitochondrial potential is often the primary determinant, especially at low concentrations (<100 nM) which help minimize staining of other intracellular membranes like the endoplasmic reticulum. thermofisher.com
DiOC2(3) is notable for its use in measuring membrane potential in bacteria. fisherbiotec.com.aubiotium.combioscience.co.ukbiotium.com This dye exhibits a potential-dependent red shift in its emission spectrum, transitioning from green to red fluorescence as membrane potential increases due to dye aggregation. fisherbiotec.com.authermofisher.combioscience.co.ukbiotium.com This characteristic allows for ratiometric measurements, which can help normalize for variations in cell size. fisherbiotec.com.authermofisher.com
DiIC1(5), another carbocyanine dye, is excitable by 633 nm light and has been employed to assess mitochondrial membrane potential in apoptotic cells. biotium.comthermofisher.com A decrease in fluorescence signal in the infrared channel is indicative of a loss of mitochondrial membrane potential in these cells. biotium.com
Research comparing DiOC6(3) and JC-1 in intact cells suggested that DiOC6(3)'s behavior can be non-coherent due to high sensitivity to changes in plasma membrane potential, making JC-1 a more reliable probe for assessing mitochondrial membrane potential changes with flow cytometry in that specific study. nih.govnih.govresearchgate.net
Comparative Evaluation with Other Classes of Membrane Potential Dyes (e.g., Oxonols, Styryl Dyes like ANEPPS, JC-1)
Beyond carbocyanines, other classes of fluorescent dyes are utilized for membrane potential sensing, each with distinct mechanisms and applications.
Oxonol dyes, such as DiBAC4(3) and DiSBAC2(3), are anionic polymethine dyes. thermofisher.comgoogle.comresearchgate.net Unlike cationic carbocyanines, oxonols accumulate in depolarized cells, where they bind to intracellular proteins or membranes, resulting in enhanced fluorescence and red spectral shifts. fisherbiotec.com.aubioscience.co.ukbiotium.comthermofisher.comgoogle.com Due to their negative charge, anionic bis-oxonols are largely excluded from mitochondria and are primarily sensitive to plasma membrane potential. thermofisher.comthermofisher.com DiBAC4(3) typically shows potential-dependent fluorescence changes of approximately 1% per mV. thermofisher.com However, their use with ionophores like valinomycin (B1682140) can be complicated by interactions between the anionic dyes and cationic complexes. thermofisher.com Some oxonol dyes also exhibit pharmacological activity on ion channels and receptors. thermofisher.com
Styryl dyes, such as the ANEPPS series (e.g., Di-4-ANEPPS, Di-8-ANEPPS), are considered fast-response membrane potential dyes. fisherbiotec.com.aubioscience.co.ukbiotium.comfsu.edu They respond to changes in the surrounding electric field by altering their electronic structure, leading to changes in fluorescence intensity and spectral shifts. fisherbiotec.com.aubioscience.co.ukbiotium.comthermofisher.com These dyes are capable of detecting rapid (millisecond) potential changes in excitable cells like neurons and cardiac cells. fisherbiotec.com.aubioscience.co.ukbiotium.comthermofisher.com The magnitude of their fluorescence change per 100 mV is typically in the range of 2-10%. fisherbiotec.com.aubioscience.co.ukbiotium.comthermofisher.com Di-8-ANEPPS is more hydrophobic than Di-4-ANEPPS, leading to better retention in the outer leaflet of the plasma membrane and making it more suitable for long-term studies. fisherbiotec.com.aubiotium.combioscience.co.ukbiotium.com It is also reported to be more photostable and less phototoxic than Di-4-ANEPPS. biotium.com
JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic carbocyanine dye widely used to assess mitochondrial membrane potential (ΔΨm). novusbio.comciteab.commybiosource.com A key feature of JC-1 is its ability to exist as a green fluorescent monomer at lower ΔΨm and form red fluorescent aggregates ("J-aggregates") at higher ΔΨm. novusbio.com This characteristic allows for ratiometric measurement of ΔΨm, where the ratio of red to green fluorescence is dependent on the potential and less influenced by mitochondrial size, shape, or density. novusbio.comresearchgate.net Studies have indicated that JC-1 is a more reliable indicator of ΔΨm compared to DiOC6(3) and rhodamine 123, showing more consistent responses to depolarization and greater specificity for mitochondrial versus plasma membrane potential. nih.govnih.gov
Advantages and Limitations of DiOC5(3) in Specific Research Contexts
DiOC5(3), along with DiOC6(3), is among the most widely used carbocyanine dyes for membrane potential measurements, reflecting its broad applicability. fisherbiotec.com.aubiotium.combiotium.comaatbio.com As a slow-response dye, it functions by redistributing across membranes in response to potential changes, leading to changes in fluorescence intensity. fisherbiotec.com.aubioscience.co.ukbiotium.com This mechanism makes it suitable for detecting relatively stable or slow changes in membrane potential.
One advantage of DiOC5(3) and other carbocyanines with short alkyl tails is their ability to accumulate in membranes based on membrane potential. interchim.frthermofisher.com At appropriate low concentrations, they can preferentially stain mitochondria, allowing for assessment of mitochondrial membrane potential. thermofisher.com
However, DiOC5(3) shares some limitations with other carbocyanine dyes. The detected fluorescence intensity can be dependent on cell size in flow cytometry measurements, potentially requiring normalization methods like using forward light scatter. thermofisher.com The magnitude and direction of the fluorescence response can also be strongly influenced by dye concentration and structural characteristics, and aggregation within the membrane can decrease fluorescence. thermofisher.com Furthermore, cationic carbocyanines primarily report on mitochondrial membrane potential at low concentrations, and achieving specificity for the plasma membrane can be challenging, with potential-independent background staining of other intracellular membranes occurring at higher concentrations. thermofisher.com Compared to dyes like JC-1, DiOC6(3) has shown limitations in reliably assessing mitochondrial membrane potential changes in some contexts due to sensitivity to plasma membrane potential, which might also apply to DiOC5(3) given their similar properties. nih.govnih.gov
In contrast to the slow response of DiOC5(3), fast-response styryl dyes like the ANEPPS series are necessary for capturing rapid changes in membrane potential, such as action potentials in excitable cells. fisherbiotec.com.aubioscience.co.ukbiotium.comthermofisher.com Anionic oxonol dyes like DiBAC4(3) offer the advantage of being largely excluded from mitochondria, making them more suitable for specifically measuring plasma membrane potential. thermofisher.comthermofisher.com
Future Directions and Emerging Research Avenues for Dioc5 3
Exploration of Novel Applications for DiOC5(3) in Cellular and Molecular Biology Research
Beyond its established uses, there is potential for exploring novel applications for DiOC5(3) in various areas of cellular and molecular biology research. DiOC5(3) has been used to assess the susceptibility of S. aureus to antibiotics by flow cytometry, demonstrating its potential in rapid microbiological assays nih.gov. This suggests future applications in high-throughput screening for antimicrobial agents or in studying microbial physiology.
The dye's ability to stain cellular membranes and organelles, such as the endoplasmic reticulum, positions it for continued and expanded use in studies investigating organelle dynamics, cell compartmentalization, and intracellular transport researchgate.netrsc.orgvirginia.edu. Research into the interrelationships of various organelles and cellular structures could benefit from the use of DiOC5(3) in multi-fluorescence labeling procedures researchgate.net.
Furthermore, voltage-sensitive dyes, including carbocyanine dyes like DiOC5(3), are being explored in applications beyond traditional cardiac and neuronal cell studies, such as tracking electrical activity in cancer cells potentiometricprobes.com. This highlights a broader trend of applying membrane potential probes to understand the electrical properties of various cell types and their roles in physiological and pathological processes. Future research could investigate the specific utility of DiOC5(3) in these emerging areas, potentially contributing to a better understanding of diseases like cancer numberanalytics.com.
The development of novel fluorescent probes with improved properties, such as enhanced photostability and selectivity, is an ongoing area of research numberanalytics.comrsc.org. While DiOC5(3) is a commercialized probe, research into developing probes with aggregation-induced emission (AIE) characteristics for specific organelle targeting, including the endoplasmic reticulum, suggests that future work could focus on enhancing the properties of existing probes like DiOC5(3) or developing new probes with similar functionalities but improved performance rsc.org.
The application of DiOC5(3) in conjunction with techniques like flow cytometry for rapid assessment of microorganism viability also indicates potential for novel applications in environmental microbiology and industrial processes nih.gov.
Q & A
Basic Research Questions
Q. How do researchers determine the optimal DiOC5(3) staining concentration for mitochondrial membrane potential (ΔΨm) assays in live-cell imaging?
- Methodological Answer : Optimal concentrations are determined through titration experiments, balancing signal intensity with minimal cytotoxicity. Researchers systematically test concentrations (e.g., 10–100 nM) while monitoring cell viability via propidium iodide or Annexin V assays. Fluorescence intensity is quantified using flow cytometry or confocal microscopy, with negative controls (e.g., uncouplers like CCCP) to validate ΔΨm specificity .
Q. What experimental controls are critical for validating DiOC5(3) specificity in endoplasmic reticulum (ER) staining?
- Methodological Answer : Essential controls include:
- Positive controls : Cells treated with ER-stress inducers (e.g., thapsigargin) to confirm dye responsiveness.
- Negative controls : Use of ER-specific inhibitors (e.g., salubrinal) or siRNA knockdown of ER markers.
- Technical controls : Parallel staining with organelle-specific dyes (e.g., MitoTracker for mitochondria) to rule out cross-reactivity .
Q. How can researchers address conflicting data on DiOC5(3) photostability across different microscopy setups?
- Methodological Answer : Standardize imaging parameters (e.g., excitation wavelength, exposure time) and use photobleaching correction algorithms. Comparative studies should include internal reference standards (e.g., fluorescent beads) and report laser power/PMT gain settings to enable cross-study reproducibility .
Advanced Research Questions
Q. What statistical approaches reconcile contradictory findings in DiOC5(3)-based ΔΨm measurements between flow cytometry and fluorescence lifetime imaging (FLIM)?
- Methodological Answer : Apply multivariate analysis to account for instrument-specific variables (e.g., temporal resolution in FLIM vs. population averaging in flow cytometry). Bayesian hierarchical modeling can integrate heterogeneous datasets, while bootstrapping validates robustness. Researchers must also control for cell cycle stage and metabolic heterogeneity, which influence ΔΨm independently of dye performance .
Q. How can researchers optimize DiOC5(3) protocols for dual staining with calcium indicators (e.g., Fluo-4) without spectral overlap?
- Methodological Answer : Use spectral unmixing algorithms (e.g., linear least squares deconvolution) and select calcium indicators with emission spectra >520 nm. Validate via single-stain controls and iterative testing of dye loading sequences (e.g., DiOC5(3) post-Fluo-4 to minimize competition for membrane transporters) .
Q. What computational models improve the interpretation of DiOC5(3) heterogeneity in tumor spheroid assays?
- Methodological Answer : Implement 3D diffusion-reaction models to simulate dye penetration gradients. Pair with spatial transcriptomics to correlate ΔΨm heterogeneity with hypoxic regions. Machine learning (e.g., U-Net segmentation) quantifies spheroid core vs. periphery staining patterns, validated against oxygen-sensitive probes like pimonidazole .
Methodological Frameworks for DiOC5(3) Studies
Data Analysis and Contradiction Management
- Quantitative Validation : Use Kolmogorov-Smirnov tests to compare staining distributions across replicates.
- Contradiction Resolution : Apply causal inference models (e.g., directed acyclic graphs) to distinguish technical artifacts (e.g., batch effects) from biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
